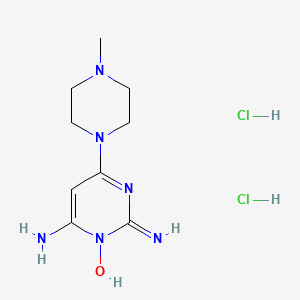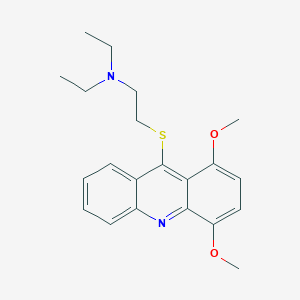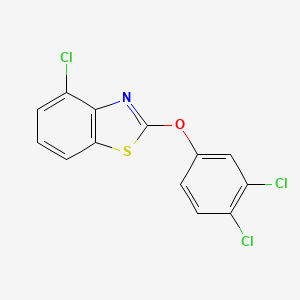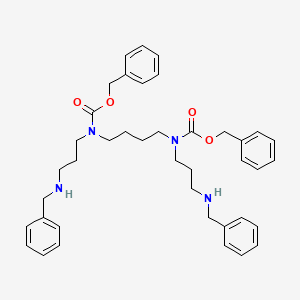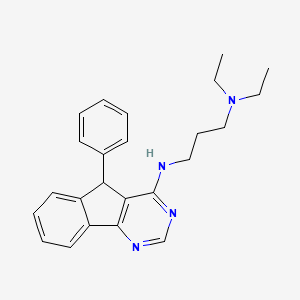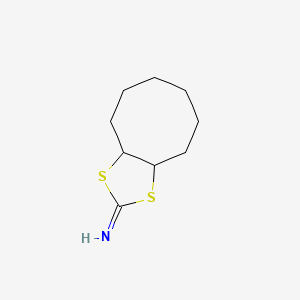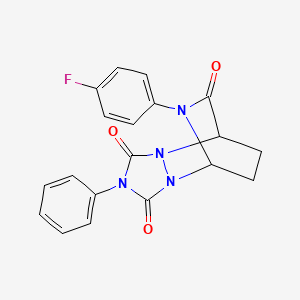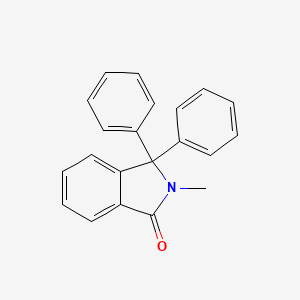
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. It is known for its antibacterial properties and is primarily used as an antibacterial agent. This compound is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycobacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine typically begins with the formylation of ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid using ethyl formate and sodium as a base. This forms an enol of the semialdehyde 3,4,5-trimethoxybenzylmalonic ester, which then undergoes a heterocyclization reaction with guanidine to produce 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine . The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogen over a palladium on carbon catalyst to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of antibacterial agents and other pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase. This enzyme is essential for the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the thymidine synthesis pathway. By inhibiting this enzyme, the compound interferes with bacterial DNA synthesis, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor with similar antibacterial properties.
Pyrimethamine: Used primarily as an antimalarial agent, also inhibits dihydrofolate reductase.
Uniqueness
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine is unique due to its specific structure, which provides a high degree of selectivity for bacterial dihydrofolate reductase. This selectivity reduces the likelihood of affecting human cells, making it a safer option for antibacterial therapy .
Propriétés
Numéro CAS |
61550-88-7 |
|---|---|
Formule moléculaire |
C14H18N4O3 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9-7-12(15)18-14(16)17-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
Clé InChI |
ZQMPUWBQWRAQIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



